N-(dibenzo[b,d]furan-3-ylcarbamothioyl)-5-(2,3-dichlorophenyl)furan-2-carboxamide
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Overview
Description
N-DIBENZO[B,D]FURAN-3-YL-N’-{[5-(2,3-DICHLOROPHENYL)-2-FURYL]CARBONYL}THIOUREA is a complex organic compound that belongs to the class of heterocyclic compounds It features a dibenzofuran core, which is a fused ring system consisting of two benzene rings and one furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-DIBENZO[B,D]FURAN-3-YL-N’-{[5-(2,3-DICHLOROPHENYL)-2-FURYL]CARBONYL}THIOUREA typically involves multiple steps:
Formation of Dibenzofuran Core: The dibenzofuran core can be synthesized through the cyclization of substituted biphenyls or via O-arylation reactions followed by cyclization of diaryl ethers.
Introduction of Furyl and Dichlorophenyl Groups: The furyl and dichlorophenyl groups can be introduced through electrophilic aromatic substitution reactions.
Formation of Thiourea Moiety: The final step involves the reaction of the intermediate with thiourea under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-DIBENZO[B,D]FURAN-3-YL-N’-{[5-(2,3-DICHLOROPHENYL)-2-FURYL]CARBONYL}THIOUREA can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-DIBENZO[B,D]FURAN-3-YL-N’-{[5-(2,3-DICHLOROPHENYL)-2-FURYL]CARBONYL}THIOUREA has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Materials Science: The compound’s stability and electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic devices.
Biological Research: It is used in studies related to enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of N-DIBENZO[B,D]FURAN-3-YL-N’-{[5-(2,3-DICHLOROPHENYL)-2-FURYL]CARBONYL}THIOUREA involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with protein-protein interactions, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dibenzofuran: A simpler compound with a similar core structure but lacking the additional functional groups.
Dibenzo[b,d]thiophene: Similar in structure but contains a sulfur atom instead of an oxygen atom in the furan ring.
Naphtho[1,2-b]benzofuran: Another related compound with a naphthalene ring fused to the benzofuran core.
Uniqueness
N-DIBENZO[B,D]FURAN-3-YL-N’-{[5-(2,3-DICHLOROPHENYL)-2-FURYL]CARBONYL}THIOUREA is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H14Cl2N2O3S |
---|---|
Molecular Weight |
481.3 g/mol |
IUPAC Name |
N-(dibenzofuran-3-ylcarbamothioyl)-5-(2,3-dichlorophenyl)furan-2-carboxamide |
InChI |
InChI=1S/C24H14Cl2N2O3S/c25-17-6-3-5-16(22(17)26)19-10-11-20(30-19)23(29)28-24(32)27-13-8-9-15-14-4-1-2-7-18(14)31-21(15)12-13/h1-12H,(H2,27,28,29,32) |
InChI Key |
LTNJGVADCPMBSF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)NC(=S)NC(=O)C4=CC=C(O4)C5=C(C(=CC=C5)Cl)Cl |
Origin of Product |
United States |
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